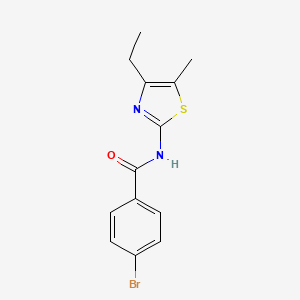![molecular formula C11H17ClN2O3S B7559963 3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide, also known as CEES, is a chemical warfare agent that has been extensively researched for its potential therapeutic applications. CEES belongs to the class of vesicant agents, which are known to cause blistering of the skin and mucous membranes upon exposure. However, recent studies have shown that CEES may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide as an anticancer agent is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound induces oxidative stress in cells, leading to the activation of various signaling pathways. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide in lab experiments is its ability to induce apoptosis in cancer cells. This compound has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent. However, one of the major limitations of using this compound in lab experiments is its instability, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of future directions for research on 3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide. One area of research is the development of more stable derivatives of this compound that can be used in therapeutic applications. Another area of research is the identification of the molecular targets of this compound, which could lead to the development of more targeted therapies. Finally, further studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Synthesemethoden
3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide can be synthesized through a series of chemical reactions starting from 4-methoxybenzenesulfonyl chloride and ethylamine. The intermediate product is then reacted with thionyl chloride to form the chlorosulfonyl derivative, which is subsequently reacted with ethylenediamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its potential as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3S/c1-3-13-6-7-14-18(15,16)9-4-5-11(17-2)10(12)8-9/h4-5,8,13-14H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZGJERYXMTLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)
![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)


![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)
![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)

![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)